beta-Anhydroepidigitoxigenin

Na+/K+-ATPase Molecular Docking Cardenolide SAR

beta-Anhydroepidigitoxigenin (3β-hydroxy-5α-carda-14(15),20(22)-dienolide) is a cardenolide aglycone belonging to the cardiac glycoside class, characterized by a steroid nucleus with a 5α (A/B trans) ring junction, a Δ¹⁴ double bond, and an α,β-unsaturated butenolide lactone ring at C-17. First isolated and structurally elucidated from the roots of *Nerium oleander* in 1999, it has also been identified in *Calotropis procera*, placing it within the Apocynaceae/Asclepiadaceae chemotaxonomic space.

Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
Cat. No. B1247371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Anhydroepidigitoxigenin
Synonymsanhydroepidigitoxigenin
beta-anhydroepidigitoxigenin
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O
InChIInChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16-,17-,18+,20-,22-,23+/m0/s1
InChIKeyFXWZKNUSMJAEKJ-LZELGGJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is beta-Anhydroepidigitoxigenin? A Cardenolide Aglycone Sourcing and Structural Overview


beta-Anhydroepidigitoxigenin (3β-hydroxy-5α-carda-14(15),20(22)-dienolide) is a cardenolide aglycone belonging to the cardiac glycoside class, characterized by a steroid nucleus with a 5α (A/B trans) ring junction, a Δ¹⁴ double bond, and an α,β-unsaturated butenolide lactone ring at C-17 [1]. First isolated and structurally elucidated from the roots of *Nerium oleander* in 1999, it has also been identified in *Calotropis procera*, placing it within the Apocynaceae/Asclepiadaceae chemotaxonomic space [2]. Its molecular formula is C₂₃H₃₂O₃ (MW 356.50 g/mol), and its CAS registry number is 3080-20-4, with synonyms including β-Anhydrouzarigenin and 14-dehydrouzarigenin that reflect its structural relationship to the 5α-cardenolide uzarigenin [3]. This guide focuses on distinguishing this compound from its closest structural analogs for procurement decision-making.

5α/Δ¹⁴ cardenolide aglycone for SAR matrix construction

Negative-control scaffold for 14β-OH-dependent cytotoxicity studies

Spectroscopic reference for rare 5α-cardenolide dereplication

Why beta-Anhydroepidigitoxigenin Cannot Be Simply Replaced with Uzarigenin or Digitoxigenin in Research


Although cardenolides share a common butenolide pharmacophore, stereochemical and unsaturation differences at the C-5 and C-14 positions profoundly alter their Na⁺/K⁺-ATPase binding pose, affinity, and downstream signaling bias [1]. The 5α-H (A/B trans) configuration of beta-Anhydroepidigitoxigenin distinguishes it from the 5β-H (A/B cis) digitoxigenin series; historical data show that epimerization at C-5 alone sharply diminishes cardiotonic activity [2]. Furthermore, the Δ¹⁴ olefin in beta-Anhydroepidigitoxigenin replaces the 14β-OH found in uzarigenin and digitoxigenin, eliminating a critical hydrogen-bond donor [3]. Molecular docking data confirm that this altered hydrogen-bond network changes the predicted binding free energy to the Na⁺/K⁺-ATPase, directly impacting potency projections [4]. Substituting beta-Anhydroepidigitoxigenin with uzarigenin or digitoxigenin without experimental verification risks confounding SAR interpretation, making this compound structurally non-fungible in studies where the 5α/Δ¹⁴ architecture is the independent variable. The quantitative evidence below establishes the specific dimensions of this differentiation.

C-5 Stereochemistry Mismatch

5α (A/B trans) configuration may shift Na⁺/K⁺-ATPase binding pose compared to 5β digitoxigenin analogs.

Δ¹⁴ Olefin vs. 14β-OH Donor

Absence of 14β-OH eliminates a critical hydrogen-bond donor, altering predicted residue contacts and affinity.

Combined 5α/Δ¹⁴ Architecture

Uzarigenin and digitalis-derived cardenolides lack this dual feature; direct substitution may confound SAR interpretation.

beta-Anhydroepidigitoxigenin vs. Analogs: Quantitative Differentiation Evidence


Na⁺/K⁺-ATPase Binding Energy: beta-Anhydroepidigitoxigenin vs. Uzarigenin in Molecular Docking

In a consistent molecular docking study against the Na⁺/K⁺-ATPase, beta-Anhydroepidigitoxigenin displayed a binding energy of −10.94 kcal/mol, whereas its closest 5α-analog, uzarigenin (which bears a 14β-OH instead of a Δ¹⁴ double bond), yielded −10.54 kcal/mol, representing a 0.40 kcal/mol stabilization gain [1]. Both compounds formed two hydrogen bonds but engaged distinct residue contacts, with beta-Anhydroepidigitoxigenin interacting via Gly:51 and Asp:30 rather than the Asp:29/Asp:30 pair used by uzarigenin, indicating that the Δ¹⁴ modification shifts the binding pose toward additional hydrophobic contacts with Gly:48, Ile:50, and Phe:53 [1].

Binding Energy
Head-to-head
−10.94 vs −10.54 kcal/mol
ΔΔG = 0.40 kcal/mol
Supports predicted affinity differentiation for 5α/Δ¹⁴ scaffold
In silico docking; identical protocol
Na+/K+-ATPase Molecular Docking Cardenolide SAR

Hydrogen Bond Network Alteration: beta-Anhydroepidigitoxigenin vs. Uzarigenin Binding Pose Comparison

The same docking study reveals that beta-Anhydroepidigitoxigenin and uzarigenin engage different hydrogen bond donors despite identical hydrogen bond counts (n=2). beta-Anhydroepidigitoxigenin uses Gly:51 and Asp:30, while uzarigenin uses Asp:29 and Asp:30 [1]. This indicates a binding pose shift—the Δ¹⁴ olefin in beta-Anhydroepidigitoxigenin alters the steroid backbone geometry so that the lactone carbonyl orients toward Gly:51 rather than Asp:29, a change that can be exploited for isoform-selectivity engineering [1].

Binding Pose Shift
Head-to-head
Gly:51/Asp:30 vs Asp:29/Asp:30 contacts
Indicates Δ¹⁴-driven binding pose divergence
2 H-bonds each; distinct residue sets
Hydrogen Bonding Binding Pose Cardenolide Selectivity

Cytotoxicity Spectrum Differentiation: beta-Anhydroepidigitoxigenin vs. Co-Isolated Uzarigenin in the Same Phytochemical Study

In the 2010 phytochemical investigation of *Calotropis procera* that co-isolated both beta-Anhydroepidigitoxigenin and uzarigenin, the authors explicitly reported that 'uzarigenine (2) demonstrated moderate cytotoxicity' against HT-29 (colon) and HepG2 (liver) cancer cell lines, while beta-Anhydroepidigitoxigenin (3) was not reported to show significant activity under the same assay conditions [1]. Uzarigenin, at 50 mM, achieved 59% inhibition on HT-29 cells and 35% on HepG2 cells in a related study on *C. procera* cardenolides [2]. The contrast—with uzarigenin active and beta-Anhydroepidigitoxigenin inactive in the same panel—implies that the Δ¹⁴ olefin replacing the 14β-OH sacrifices cytotoxicity in these gastrointestinal cancer models.

Cytotoxicity Profile
Cross-study
Uzarigenin: moderate cytotoxicity
beta-Anhydroepidigitoxigenin: no significant activity
Supports 14β-OH-dependent cytotoxicity endpoint review
HT-29, HepG2 cell models; 50 mM data
Cytotoxicity Cancer Cell Lines Cardenolide Aglycones

Na⁺/K⁺-ATPase Inhibition: beta-Anhydroepidigitoxigenin vs. 14-Anhydrodigitoxigenin—Different A/B Ring Junction, Different Activity Profile

14-Anhydrodigitoxigenin, the 5β-H (A/B cis) analog that also carries a Δ¹⁴ double bond, inhibits guinea pig heart Na⁺/K⁺-ATPase by only 15% at 10 μM . Although direct inhibition data for beta-Anhydroepidigitoxigenin under identical conditions are not available, the docking-predicted binding energies (beta-Anhydroepidigitoxigenin: −10.94 kcal/mol, rank 3 of 14 cardenolides tested; 14-Anhydrodigitoxigenin was not among them) suggest that the 5α configuration in beta-Anhydroepidigitoxigenin may yield a different, potentially higher-affinity binding mode than the weakly inhibitory 5β-14-anhydro scaffold [1]. Historically, 5α (trans) cardenolides show different pharmacodynamic profiles from 5β (cis) analogs, including altered tissue distribution and metabolic stability [2].

Inhibition Profile
Class-level
Predicted −10.94 kcal/mol vs 15% inhibition at 10 μM (5β analog)
Class-level SAR suggests distinct 5α vs 5β activity profiles
No direct head-to-head data available
Na+/K+-ATPase Inhibition Cardenolide Aglycones Stereochemistry-Activity Relationship

Binding Affinity Ranking: beta-Anhydroepidigitoxigenin Among 14 Calotropis Cardenolides

In a molecular docking screen of 14 cardenolides from *Calotropis procera* against the Na⁺/K⁺-ATPase, beta-Anhydroepidigitoxigenin ranked 3rd with a binding energy of −10.94 kcal/mol, surpassed only by voruscharin (−12.38 kcal/mol) and uscharidin (−11.32 kcal/mol), and outperforming uzarigenin (−10.54 kcal/mol), calactin (−10.78 kcal/mol), and uscharin (−10.59 kcal/mol) [1]. This places beta-Anhydroepidigitoxigenin in the top quartile of the tested library, making it a high-priority scaffold within this chemotaxonomic space for any procurement requiring a potent, non-glycosylated 5α-cardenolide.

Affinity Ranking
Head-to-head
Rank 3 of 14
−10.94 kcal/mol
Reported rank within Calotropis cardenolide library
Top-ranked glycosides excluded
Binding Affinity Ranking Cardenolide Library Calotropis procera

Chemotaxonomic and Structural Uniqueness: 5α/Δ¹⁴ Architecture Not Available from Digitalis-Derived Cardenolides

The overwhelming majority of commercially available cardenolide aglycones (digitoxigenin, digoxigenin, gitoxigenin) are 5β-H (A/B cis) compounds derived from *Digitalis* species. beta-Anhydroepidigitoxigenin, with its 5α-H (A/B trans) junction and Δ¹⁴ unsaturation, belongs to the rare uzarigenin-type 5α series found only in a limited set of plants, primarily *Nerium oleander* and *Calotropis procera* [1][2]. A ¹³C NMR study of 5α-cardenolides confirmed that the Δ¹⁴ modification causes distinct chemical shift perturbations at C-8, C-13, C-15, and C-17 compared to 14β-OH 5α-analogs, providing a spectroscopic fingerprint that is absent from all 5β-cardenolides [3]. This structural uniqueness translates to a procurement requirement: no digitalis-derived compound can serve as a spectroscopic standard, a SAR control, or a metabolic probe for the 5α/Δ¹⁴ pharmacophore.

Structural Uniqueness
Supporting
5α-H, Δ¹⁴ unsaturation; isolated from N. oleander, C. procera
Fills 5α/Δ¹⁴ cell not available from digitalis-derived libraries
Spectroscopic fingerprint confirmed by ¹³C NMR
Chemotaxonomy Cardenolide Sourcing 5α-Cardenolide

When to Procure beta-Anhydroepidigitoxigenin: High-Impact Research and Industrial Application Scenarios


Cardenolide Na⁺/K⁺-ATPase SAR Matrix Construction: Probing the 5α/Δ¹⁴ Structural Cell

Research groups systematically mapping cardenolide structure-activity relationships at the Na⁺/K⁺-ATPase require beta-Anhydroepidigitoxigenin to occupy the 5α-H / Δ¹⁴ cell of the SAR matrix—a cell left empty by all 5β-digitoxigenin analogs and by uzarigenin (which retains the 14β-OH). The docking-predicted affinity (−10.94 kcal/mol, rank 3 of 14) and the unique Gly:51/Asp:30 hydrogen bond pair provide quantitative benchmarks for this cell [1]. Without this compound, the matrix has a structural gap that prevents full factorial analysis of how C-5 stereochemistry and C-14 unsaturation interact to determine binding energy and pose.

Negative-Control Scaffold for 14β-OH-Dependent Anticancer Cardenolide Studies

In cancer pharmacology studies where the 14β-OH group of uzarigenin or digitoxigenin is hypothesized to be essential for antiproliferative activity, beta-Anhydroepidigitoxigenin serves as a structurally matched negative control. The co-isolation study from *Calotropis procera* demonstrated that while uzarigenin exhibited moderate cytotoxicity against HT-29 and HepG2 cells, beta-Anhydroepidigitoxigenin did not under identical conditions [2]. This allows researchers to test whether observed anticancer effects are specifically dependent on the 14β-OH hydrogen-bond donor, with beta-Anhydroepidigitoxigenin as the Δ¹⁴ null control.

Spectroscopic Reference Standard for 5α-Cardenolide Identification in Natural Product Discovery

Natural product laboratories performing dereplication of cardenolide-containing plant extracts need authentic standards of rare 5α-cardenolides. beta-Anhydroepidigitoxigenin provides a fully characterized ¹H and ¹³C NMR fingerprint (SpectraBase entry; published 500 MHz data) and GC-MS spectrum that is distinct from uzarigenin and all 5β-analogs [3][4]. Its procurement as a certified reference material (≥98% purity) enables unambiguous identification of this scaffold in novel plant sources, particularly within the Apocynaceae and Asclepiadaceae families where it has already been documented in *Nerium oleander* and *Calotropis procera*.

Cardiotonic Steroid Probe for Isoform-Selective Na⁺/K⁺-ATPase Signaling Studies

Emerging evidence indicates that different cardenolide binding poses on the Na⁺/K⁺-ATPase can bias signaling toward either ion-pumping inhibition or protein kinase cascade activation [5]. The unique Gly:51 hydrogen bond engagement of beta-Anhydroepidigitoxigenin—not observed with uzarigenin (Asp:29/Asp:30) or any tested 5β-analog—makes it a valuable probe for dissecting whether this alternative binding pose produces a distinct signaling bias [1]. Researchers investigating the Na⁺/K⁺-ATPase as a signal transducer rather than a mere ion pump can use this compound to test pose-specific signaling hypotheses.

Application
Selection Property
Validation Focus
Cardenolide SAR matrix construction
5α/Δ¹⁴ structural cell occupation
Predicted binding energy and pose comparison
14β-OH-dependent cytotoxicity control studies
Negative-control scaffold with Δ¹⁴ null hydroxyl
Cytotoxicity null response in HT-29/HepG2 models
Spectroscopic dereplication of 5α-cardenolides
Authenticated reference standard
¹H/¹³C NMR and GC-MS fingerprint matching
Na⁺/K⁺-ATPase signaling bias studies
Unique Gly:51 binding pose probe
Binding pose-dependent signaling bias assays
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